molecular formula C14H12N2O3 B1616029 N-benzyl-4-nitrobenzamide CAS No. 2585-26-4

N-benzyl-4-nitrobenzamide

Cat. No. B1616029
CAS RN: 2585-26-4
M. Wt: 256.26 g/mol
InChI Key: WSUTZIPSLNPTAU-UHFFFAOYSA-N
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Description

N-benzyl-4-nitrobenzamide is a chemical compound with the molecular formula C14H12N2O3 . It has a molecular weight of 256.26 . The IUPAC name for this compound is N-benzyl-4-nitrobenzamide .


Molecular Structure Analysis

The InChI code for N-benzyl-4-nitrobenzamide is 1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-benzyl-4-nitrobenzamide is a powder at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pharmaceutical Industry

N-benzyl-4-nitrobenzamide: is a benzamide derivative, which is a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the structure of many therapeutic agents, including analgesics like acetaminophen, local anesthetics such as lidocaine, and various drugs used for treating conditions like hypercholesterolemia and hypertension . The compound’s role in the synthesis of these medications is crucial due to its stability and reactivity, which allows for the creation of complex drug molecules.

Green Chemistry

The synthesis of benzamide derivatives, including N-benzyl-4-nitrobenzamide , can be achieved through green chemistry approaches. One such method involves the condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This process is environmentally friendly, avoids the use of harsh reagents, and aligns with the principles of green chemistry by minimizing waste and reducing energy consumption.

Chemical Synthesis

In chemical synthesis, N-benzyl-4-nitrobenzamide serves as an intermediate for the preparation of more complex molecules. Its nitro group can undergo various chemical reactions, such as reduction to an amine, which can then be used to synthesize a wide range of compounds, including dyes, pigments, and other pharmaceuticals .

Material Science

Benzamide derivatives are utilized in material science for the development of new materials with specific propertiesN-benzyl-4-nitrobenzamide could potentially be used to modify the surface properties of materials, enhance polymer stability, or as a precursor for the synthesis of organic semiconductors .

Agricultural Chemistry

In the field of agricultural chemistry, benzamide derivatives are known for their antiplatelet activity, which can be beneficial in developing veterinary medicines and treatments for livestock . N-benzyl-4-nitrobenzamide may also be explored for its potential use in the synthesis of pesticides or herbicides, given its structural versatility.

Analytical Chemistry

N-benzyl-4-nitrobenzamide: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry .

Plastic and Rubber Industry

The plastic and rubber industry can benefit from the use of benzamide derivatives like N-benzyl-4-nitrobenzamide in the production process. These compounds can act as plasticizers, stabilizers, or even as a part of the polymerization catalyst systems, leading to improved material properties .

Research and Development

Lastly, N-benzyl-4-nitrobenzamide is significant in research and development, especially in the discovery of new synthetic pathways and catalysis. Its reactivity can be harnessed to study reaction mechanisms and develop more efficient synthetic routes for complex organic molecules .

Safety and Hazards

N-benzyl-4-nitrobenzamide is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUTZIPSLNPTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324039
Record name N-benzyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-nitrobenzamide

CAS RN

2585-26-4
Record name MLS003171578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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